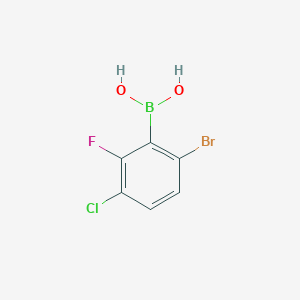

6-Bromo-3-chloro-2-fluorophenylboronic acid

CAS No.: 1451392-87-2

Cat. No.: VC3370247

Molecular Formula: C6H4BBrClFO2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451392-87-2 |

|---|---|

| Molecular Formula | C6H4BBrClFO2 |

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | (6-bromo-3-chloro-2-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |

| Standard InChI Key | RQWDCSBDDYTXMA-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)Cl)Br)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1F)Cl)Br)(O)O |

Introduction

6-Bromo-3-chloro-2-fluorophenylboronic acid is a complex organoboron compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, which is further functionalized with a boronic acid group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthesis and Preparation

The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid followed by selective substitution reactions. One common method is the direct halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Chemical Reactions and Applications

6-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and material science.

Common Reagents and Conditions:

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

-

Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

The major products formed from these reactions include various substituted phenylboronic acids, phenylboronic esters, and other derivatives that are useful in further chemical transformations.

Biological Activity and Potential Applications

While specific biological activity data for 6-Bromo-3-chloro-2-fluorophenylboronic acid is limited, phenylboronic acids in general exhibit varying degrees of antimicrobial activity. Derivatives of phenylboronic acids have been shown to inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. Additionally, these compounds have potential applications in cancer research due to their ability to inhibit specific enzymes involved in tumor growth and survival.

Safety and Handling

6-Bromo-3-chloro-2-fluorophenylboronic acid is classified with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored sealed in a dry environment at temperatures between 2-8°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume